2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has garnered attention due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological potential, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the biological context, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as 2-amino-4H-pyran-3-carbonitriles and 2-amino-4-chlorophenol . Compared to these, 2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and cyanide functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-amino-4-[5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H23ClN2O3/c1-14-10-15(2)19(11-16(14)13-30-18-8-6-17(26)7-9-18)23-20(12-27)25(28)31-22-5-3-4-21(29)24(22)23/h6-11,23H,3-5,13,28H2,1-2H3 |
InChI Key |
CMZPVZIOKSRSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1COC2=CC=C(C=C2)Cl)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C |
Origin of Product |
United States |
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